molecular formula C13H5F3N6O B3141457 11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one CAS No. 478261-79-9

11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one

Cat. No. B3141457
CAS RN: 478261-79-9
M. Wt: 318.21 g/mol
InChI Key: RKUCTXYOKNQEEH-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine . Compounds containing the 1,2,4-triazine group have been reported to have a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .


Synthesis Analysis

1,2,4-Triazine derivatives can be synthesized from a variety of starting materials . For example, a new ligand was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde .


Molecular Structure Analysis

The molecular structure of these compounds can be characterized by elemental analysis and spectroscopic methods (FT-IR, ToF-MS, 1H NMR, 13C NMR), molar conductance, and magnetic moment determination .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation reactions .

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have been found to interact with DNA via non-covalent groove binding and electrostatic interactions .

Future Directions

Future research could focus on synthesizing new derivatives and testing their biological activity. The introduction of different functional groups could potentially enhance the biological activity of these compounds .

properties

IUPAC Name

15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F3N6O/c14-13(15,16)8-5-9(23)22-12(17-8)18-10-6-3-1-2-4-7(6)19-20-11(10)21-22/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUCTXYOKNQEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=CC(=O)N4N=C3N=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one
Reactant of Route 2
11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one
Reactant of Route 3
11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one
Reactant of Route 4
11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one
Reactant of Route 5
11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one
Reactant of Route 6
11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one

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